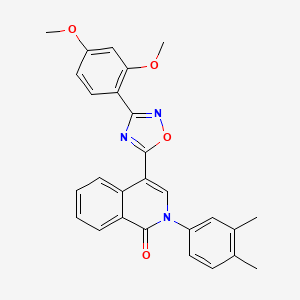
4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
1,3,4-Oxadiazole derivatives, including those with dimethoxyphenyl and dimethylphenyl groups, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant inhibitory activity against a range of pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungi. Certain derivatives have displayed broad-spectrum antibacterial activities, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating their potential as antimicrobial agents (Al-Wahaibi et al., 2021).
Antitumor and Anti-proliferative Activities
Compounds containing the 1,3,4-oxadiazole and isoquinoline moieties have been investigated for their antitumor and anti-proliferative effects. These substances have shown potent activity against various cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer. The anti-proliferative activity is attributed to the ability of these compounds to inhibit cancer cell growth, offering a promising avenue for cancer therapy research (Al-Wahaibi et al., 2021).
Molecular Docking Studies
The design and synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, incorporating 1,3,4-oxadiazole structures, have been carried out, including molecular docking studies to predict their binding affinities to specific protein targets. These studies are crucial for understanding the molecular basis of the compounds' biological activities and for the development of new drugs with improved efficacy and selectivity (Ibrahim A. Al-Suwaidan et al., 2016).
Novel Synthesis Approaches
Research has also focused on developing new synthetic routes to create derivatives of isoquinoline and 1,3,4-oxadiazole, exploring their biological activities and potential applications in medicinal chemistry. These studies contribute to the broader field of drug discovery, offering insights into the design of molecules with specific pharmacological profiles (Saundane et al., 2013).
Eigenschaften
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-16-9-10-18(13-17(16)2)30-15-23(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)22-12-11-19(32-3)14-24(22)33-4/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANUOQYKYSJWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
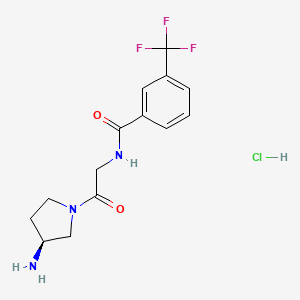
![Ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B2425951.png)

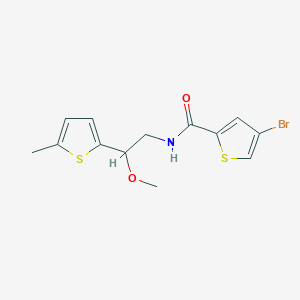
![N-(3-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2425958.png)

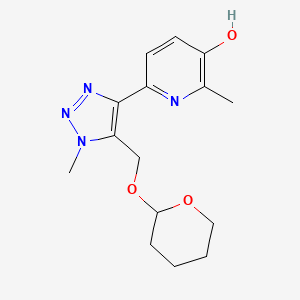

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2425962.png)
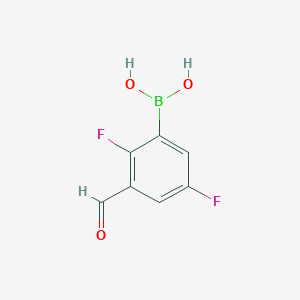
![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)

![N-(2-chlorobenzyl)-1-[5-(4-fluorophenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2425969.png)